molecular formula C9H11N3O B1283138 1-(4-Aminophenyl)imidazolidin-2-one CAS No. 89518-99-0

1-(4-Aminophenyl)imidazolidin-2-one

Cat. No. B1283138
CAS RN: 89518-99-0
M. Wt: 177.2 g/mol
InChI Key: SLJMZNOYNSCQNU-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)imidazolidin-2-one is a chemical compound with the CAS Number 89518-99-0 . It has a molecular weight of 177.21 and its IUPAC name is 1-(4-aminophenyl)-2-imidazolidinone . The compound is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for 1-(4-Aminophenyl)imidazolidin-2-one is 1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Aminophenyl)imidazolidin-2-one is a powder that is stored at room temperature . It has a molecular weight of 177.21 .

Scientific Research Applications

Pharmaceutical Development

1-(4-Aminophenyl)imidazolidin-2-one and its derivatives are significant in pharmaceuticals due to their presence in various biologically active compounds. They serve as intermediates in the synthesis of complex drug molecules and are used as chiral auxiliaries for asymmetric transformations, which are crucial for creating enantiomerically pure pharmaceuticals .

Agriculture

In the agricultural sector, these compounds are explored for their potential use in developing new agrochemicals. Their structural motif is being studied for its interaction with plant biology, which could lead to the creation of novel pesticides or growth regulators .

Materials Science

The imidazolidin-2-one ring system, to which 1-(4-Aminophenyl)imidazolidin-2-one belongs, is investigated for its applications in materials science. This includes the development of new polymers and coatings that could offer improved properties such as durability, resistance to environmental stress, and enhanced performance in various industrial applications .

Environmental Science

Research into the environmental applications of 1-(4-Aminophenyl)imidazolidin-2-one includes its use in environmental remediation processes. Its chemical properties are being studied to understand how it can be used to remove or neutralize pollutants and toxins from natural ecosystems .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis. It is used in the preparation of various heterocyclic compounds and has applications in the development of sustainable and environmentally friendly synthetic protocols. Its role in catalysis and organocatalysis is also of significant interest to chemists .

Biotechnology

In biotechnology, 1-(4-Aminophenyl)imidazolidin-2-one is utilized in proteomics research. It is a biochemical tool used to study proteins and enzymes, aiding in the understanding of biological processes and the development of biotechnological applications .

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the years, continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles . This suggests that there is ongoing interest in the development and study of these compounds.

properties

IUPAC Name

1-(4-aminophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMZNOYNSCQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548484
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)imidazolidin-2-one

CAS RN

89518-99-0
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10 g of 1-(p-acetamidophenyl)-2-imidazolidinone (see Example 1), 10 g of sodium hydroxide and 100 ml of water is heated under reflux for four hours. The product that crystallizes on cooling is collected and recrystallized from ethanol to yield 1-(4-aminophenyl)-2-imidazolidinone, m.p. 170°-2°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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